2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups such as ethoxy, methoxy, and fluorophenyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the ethoxybenzoyl group: This step involves the Friedel-Crafts acylation of the quinoline core with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide derivative.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to improve yield and purity, as well as the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinoline core and functional groups make it a promising candidate for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound can be used as a tool to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound’s ability to undergo various chemical reactions makes it useful for the synthesis of novel derivatives and analogs for structure-activity relationship (SAR) studies.
Industrial Applications: The compound’s unique chemical properties may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of functional groups such as the ethoxybenzoyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.
Quinoline N-oxide: A derivative with an oxidized quinoline core, used in various chemical and biological studies.
Quinacrine: An antiprotozoal and antirheumatic drug with a similar quinoline structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O6/c1-4-37-20-11-5-17(6-12-20)27(33)22-15-31(16-26(32)30-19-9-7-18(29)8-10-19)23-14-25(36-3)24(35-2)13-21(23)28(22)34/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZASWRVAOZDJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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